molecular formula C4H4BrN3O2 B189731 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 6312-73-8

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

Cat. No. B189731
CAS RN: 6312-73-8
M. Wt: 206 g/mol
InChI Key: FSLBEEVCUZFKRL-UHFFFAOYSA-N
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Description

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has been studied for its potential uses in scientific research applications. It is a colorless solid that is soluble in water and can be easily synthesized. This compound has been studied for its potential applications in drug discovery and development, as well as in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Facile Synthesis of Pyrimidine Derivatives

A study by Shi, Shi, and Rong (2010) presented a clean and facile synthesis method for creating pyrimidine derivatives through a three-component reaction in aqueous media. This method highlights the compound's utility in synthesizing derivatives that could be useful in various chemical and potentially pharmaceutical applications (Shi, Jingwen Shi, & Shaofeng Rong, 2010).

Synthesis of Aminomethyl and Anti-inflammatory Activity

Research by Lin-lin and Dong (2010) explored the synthesis of 5-Diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine from 6-methylpyrimidine-2,4(1H,3H)-dione, demonstrating its significant anti-inflammatory effects. This study indicates the compound's role in developing anti-inflammatory agents (Shang Lin-lin & C. Dong, 2010).

Hydrogen-Bonded Ribbon Structures

A structural study by Torre, Trilleras, Cobo, and Glidewell (2009) on a related compound, 6-amino-3-methyluracil-5-carbaldehyde, demonstrated an intricate hydrogen-bonded ribbon structure containing four types of rings. This research contributes to understanding the structural dynamics and potential intermolecular interactions of pyrimidine derivatives (J. M. D. L. Torre, Jorge Trilleras, J. Cobo, & C. Glidewell, 2009).

Novel Synthesis Routes and Optical Properties

Abdelrazek et al. (2019) developed a one-pot, three-component synthesis method for Pyrido[2,3-d]Pyrimidinones using a grinding technique. This innovative approach underscores the compound's versatility in facilitating the synthesis of complex structures with potential applications in optical and nonlinear optical (NLO) devices (Abdelrazek, Gomha, Farghaly, & Metz, 2019).

Antimicrobial and Photoluminescence Studies

Mohan et al. (2020) conducted an experimental and computational study on pyrimidine-based bis-uracil derivatives, evaluating their antimicrobial, photoluminescence, and molecular docking. Their findings suggest these derivatives as promising candidates for drug discovery and optical applications, demonstrating the broad applicational scope of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione-related compounds (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

properties

IUPAC Name

6-amino-5-bromo-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLBEEVCUZFKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212460
Record name 6-Amino-5-bromouracil
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Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

CAS RN

6312-73-8
Record name 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione
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Record name 6-Amino-5-bromouracil
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Record name 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione
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Record name 6-AMINO-5-BROMOURACIL
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